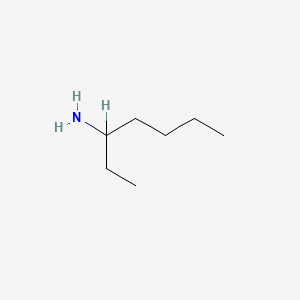

3-Aminoheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

heptan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-3-5-6-7(8)4-2/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMHHEPXZLWKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885415 | |

| Record name | 3-Heptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28292-42-4 | |

| Record name | 3-Heptanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28292-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028292424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Heptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Aminoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Aminoheptane (CAS No: 28292-42-4). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Physical Properties

This compound, also known as 1-ethylpentylamine or 3-heptylamine, is a primary amine with the chemical formula C₇H₁₇N.[1][2] Its physical characteristics are crucial for its application in organic synthesis and drug development. Lower aliphatic amines are typically gases at room temperature and have a fishy odor, while those with more carbon atoms, like this compound, are liquids.[3][4]

The physical state and properties of amines are largely influenced by their molecular weight and the extent of intermolecular hydrogen bonding.[3] Primary amines, such as this compound, have two hydrogen atoms on the nitrogen atom, allowing for the formation of hydrogen bonds, which leads to higher boiling points compared to non-polar compounds of similar molecular weight.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound. Data has been compiled from various sources to provide a comparative overview.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 115.22 | g/mol | [1][2][6][7][8] |

| Boiling Point | 100-106 (at 148 Torr) | °C | [2] |

| 414.15 ± 3.00 | K | [1] | |

| Melting Point | -19 (estimate) | °C | [2] |

| Density | 0.783 (at 25 °C) | g/cm³ | [2] |

| Refractive Index | 1.426 | [2][9] | |

| Vapor Pressure | 5.03 | mmHg at 25°C | [9] |

| Water Solubility | Log10WS: -2.30 (Calculated) | mol/L | [1] |

| Limited solubility | [7] | ||

| Octanol/Water Partition Coefficient | logP: 1.914 (Calculated) | [1] | |

| Flash Point | 40 | °C | [2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10]

-

Apparatus: A distillation flask or a conical vial, a condenser, a thermometer, a heating source (e.g., heating mantle or sand bath), and boiling chips or a spin vane.[10][11]

-

Procedure (Distillation Method):

-

Place 2-3 mL of the liquid sample into the conical vial along with a spin vane.[11]

-

Assemble a simple distillation or reflux apparatus.[10][11] The thermometer bulb should be positioned just above the liquid's surface to measure the temperature of the vapor.[11]

-

To ensure accurate measurement, insulate the glassware with aluminum foil to minimize heat loss.[11]

-

Begin heating and stirring the liquid.[11]

-

Record the temperature at which the liquid is actively boiling and a steady stream of condensate is observed on the thermometer. This stable temperature is the boiling point.[11][12] It is crucial to record the barometric pressure as the boiling point is pressure-dependent.[10]

-

Common errors include recording the temperature before the thermometer bulb is fully immersed in the hot vapors.[10]

-

3.2. Determination of Density

Density is the mass of a substance per unit volume.[13]

-

Apparatus: A balance (analytical or top-pan), a graduated cylinder or a pycnometer for more precise measurements, and a thermometer.[13][14]

-

Procedure (Using a Graduated Cylinder):

-

Measure and record the mass of a clean, dry graduated cylinder.[13]

-

Add a specific volume of the liquid sample to the graduated cylinder and record the volume.[13]

-

Measure and record the mass of the graduated cylinder containing the liquid.[13]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[13]

-

Calculate the density by dividing the mass of the liquid by its volume.[13]

-

-

Procedure (Using a Pycnometer for Higher Accuracy):

-

Weigh a clean, dry pycnometer.[14]

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.[15]

-

Weigh the filled pycnometer.[14]

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[15] The temperature of the liquid should be recorded.[14]

-

3.3. Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Apparatus: An Abbe refractometer, a dropper, and a suitable solvent (e.g., acetone) for cleaning.[16]

-

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.[16]

-

Using a dropper, place a few drops of the liquid sample onto the prism.[16]

-

Close the prism and turn on the light source.[16]

-

Adjust the handwheel to bring the light-dark boundary into the field of view of the eyepiece.[16]

-

Sharpen the boundary line by adjusting the compensator dial.[16]

-

Center the boundary line on the crosshairs.[16]

-

Read the refractive index value from the scale.[16] The temperature should be noted as the refractive index is temperature-dependent.[17]

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid amine like this compound.

References

- 1. This compound (CAS 28292-42-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. echemi.com [echemi.com]

- 3. Physical Properties of Amines Explained with Examples [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [guidechem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | CAS#:28292-42-4 | Chemsrc [chemsrc.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. quora.com [quora.com]

- 14. mt.com [mt.com]

- 15. ised-isde.canada.ca [ised-isde.canada.ca]

- 16. scribd.com [scribd.com]

- 17. davjalandhar.com [davjalandhar.com]

3-Aminoheptane CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminoheptane, including its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis and characterization.

Chemical Identifiers and Synonyms

This compound is an organic compound with the chemical formula C7H17N.[1][2] It is a primary amine that is heptane (B126788) substituted by an amino group at position 3.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 28292-42-4[1][2] |

| IUPAC Name | Heptan-3-amine[3] |

| Molecular Formula | C7H17N[1][2] |

| Molecular Weight | 115.22 g/mol [4] |

| Canonical SMILES | CCCCC(CC)N[3] |

| InChI | InChI=1S/C7H17N/c1-3-5-6-7(8)4-2/h7H,3-6,8H2,1-2H3[2][5] |

| InChIKey | SRMHHEPXZLWKOK-UHFFFAOYSA-N[2][5] |

A variety of synonyms are used to refer to this compound in scientific literature and chemical databases. A comprehensive list is provided in Table 2 for easy reference.

Table 2: Synonyms for this compound

| Synonym |

| 3-Heptanamine[2][5] |

| 3-Heptylamine[2][5] |

| 1-Ethylpentylamine[2][5] |

| (±)-3-Aminoheptane[1][4] |

| 1-ETHYL-N-PENTYLAMINE[1] |

| 1-Ethylpentanamine[4] |

| 3-AMINOHEPTANO[1] |

| Aminoheptane, 3-: (3-Heptylamine)[1] |

| Pentylamine, 1-ethyl-[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 3. These properties are essential for its handling, storage, and application in experimental settings.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 100-106 °C @ 148 Torr | [4] |

| 414.15 K | [6][7] | |

| Melting Point | -19 °C (estimate) | [4] |

| Density | 0.783 g/cm³ @ 25 °C | [4] |

| Flash Point | 40 °C | [4] |

| Refractive Index | 1.426 | [4] |

| Water Solubility | log10WS: -2.30 | [6] |

| Octanol/Water Partition Coefficient | logPoct/wat: 1.914 | [6] |

| Vapor Pressure | Pvap: 3002.44 kPa (Critical Pressure) | [6] |

| Polar Retention Index (I) | 1137.00 | [6] |

| Non-polar Retention Index (Inp) | 868.00 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and analytical techniques.

Synthesis of this compound via Reductive Amination of Heptan-3-one Oxime

This protocol describes a two-step synthesis of this compound starting from heptan-3-one. The first step is the formation of the oxime, followed by its reduction to the primary amine.

Step 1: Synthesis of Heptan-3-one Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve heptan-3-one (1 equivalent) in ethanol (B145695).

-

Reagent Addition: Add an aqueous solution of hydroxylamine (B1172632) hydrochloride (1.1 equivalents) and sodium acetate (B1210297) (1.2 equivalents) to the flask.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude heptan-3-one oxime, which can be used in the next step without further purification.

Step 2: Reduction of Heptan-3-one Oxime to this compound

-

Reaction Setup: In a three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Reagent Addition: Slowly add a solution of heptan-3-one oxime (1 equivalent) in the same anhydrous solvent to the LiAlH4 suspension while maintaining the temperature at 0 °C with an ice bath.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.[8]

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then again by water.

-

Work-up: Filter the resulting solid and wash it thoroughly with diethyl ether.

-

Purification: Dry the filtrate over anhydrous potassium carbonate, and remove the solvent by distillation. The crude this compound can be further purified by fractional distillation under reduced pressure.

Characterization of this compound

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to determine the purity of the synthesized this compound and confirm its molecular weight and fragmentation pattern.

-

Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[9][10]

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating the analyte.[9]

-

Injector: Set the injector temperature to 250 °C.

-

Oven Program: A typical temperature program would be: initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

-

Mass Analyzer: Scan a mass range of m/z 30-200.

-

-

Data Analysis: The retention time from the gas chromatogram will indicate the purity of the sample. The mass spectrum should show the molecular ion peak (M+) and characteristic fragment ions, which can be compared with reference spectra in databases like NIST.[2][5]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule, particularly the N-H bonds of the primary amine.

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained as a thin film (neat). Place a drop of the liquid sample between two highly polished salt plates (e.g., NaCl or KBr).[12][13][14]

-

IR Spectrometer: Place the "sandwich" of salt plates in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-600 cm-1.[15]

-

Data Analysis: The resulting IR spectrum should display characteristic absorption bands for a primary amine, including:

-

N-H stretching vibrations (a doublet) in the region of 3400-3300 cm-1.

-

N-H bending (scissoring) vibration around 1650-1580 cm-1.

-

C-N stretching vibration in the region of 1250-1020 cm-1.

-

C-H stretching and bending vibrations from the heptyl chain.

-

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound - Wikidata [wikidata.org]

- 4. echemi.com [echemi.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 28292-42-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uoguelph.ca [uoguelph.ca]

- 10. Sample preparation GC-MS [scioninstruments.com]

- 11. memphis.edu [memphis.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. homework.study.com [homework.study.com]

- 14. researchgate.net [researchgate.net]

- 15. ursinus.edu [ursinus.edu]

Synthesis of 3-Aminoheptane from Heptan-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-aminoheptane from heptan-3-one, a key transformation in the production of various chemical intermediates. The primary focus is on the reductive amination of heptan-3-one, a versatile and widely employed method for the formation of amines from carbonyl compounds. This document details the core chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

The conversion of ketones to amines is a fundamental reaction in organic synthesis, with broad applications in the pharmaceutical and fine chemical industries. This compound, a primary amine, serves as a valuable building block for more complex molecules. The most direct and common route to synthesize this compound from heptan-3-one is through reductive amination. This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is subsequently reduced to the corresponding amine.[1][2]

This guide will explore two prominent methods for this transformation: the Leuckart reaction and a borohydride-mediated reductive amination. Each method offers distinct advantages and challenges in terms of reaction conditions, reagents, and yield.

Reaction Mechanisms and Pathways

The synthesis of this compound from heptan-3-one via reductive amination proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of ammonia on the carbonyl carbon of heptan-3-one, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield 3-iminoheptane. The subsequent reduction of this imine intermediate affords the final product, this compound.

The choice of reducing agent and reaction conditions determines the specific pathway and efficiency of the reduction step.

References

An In-depth Technical Guide to 3-Aminoheptane and its Isomer, Tuaminoheptane

Introduction

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 3-Aminoheptane. Due to the limited publicly available research specifically on this compound, this guide also includes an in-depth analysis of its more widely studied isomer, 2-Aminoheptane (Tuaminoheptane). For researchers, scientists, and drug development professionals, understanding the subtle structural and functional differences between these isomers is crucial. This guide will begin by presenting the known data for this compound and will then delve into the extensive history, mechanism of action, and experimental protocols associated with Tuaminoheptane, a compound with a significant history as a nasal decongestant.

Part 1: this compound

There is a notable scarcity of detailed historical and pharmacological data specifically for this compound in readily accessible scientific literature. Its primary significance appears to be as a chemical intermediate and a structural isomer of the more pharmacologically characterized 2-Aminoheptane.

Chemical and Physical Properties of this compound

The following table summarizes the key quantitative data for this compound.[1][2][3][4][5]

| Property | Value |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.2166 g/mol |

| CAS Number | 28292-42-4 |

| IUPAC Name | Heptan-3-amine |

| Synonyms | 3-Heptanamine, 3-Heptylamine, 1-Ethylpentylamine |

| Boiling Point | 414.15 K (141 °C) |

| Standard Non-Polar Kovats Retention Index | 868 |

| Standard Polar Kovats Retention Index | 1137 |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive amination of 3-heptanone.[6][7] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to an amine. The Leuckart reaction is a specific variant of reductive amination that can also be employed.[8][9][10][11][12]

General Protocol for Reductive Amination of 3-Heptanone:

-

Step 1: Imine Formation. 3-Heptanone is reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt such as ammonium acetate, in a suitable solvent. The reaction is often carried out under mildly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to the imine.

-

Step 2: Reduction. A reducing agent is introduced to the reaction mixture to reduce the imine to this compound. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the ketone starting material.[13][14]

Illustrative DOT Script for Reductive Amination Workflow:

Caption: General workflow for the synthesis of this compound via reductive amination.

Part 2: Tuaminoheptane (2-Aminoheptane)

Tuaminoheptane, or 2-Aminoheptane, is a structural isomer of this compound and has a more documented history of use and research, primarily as a nasal decongestant.[15]

Discovery and History of Tuaminoheptane

Tuaminoheptane was developed as a sympathomimetic amine and vasoconstrictor.[15] It was historically marketed under trade names such as 'Tuamine' and 'Heptin' for the relief of nasal congestion.[15] Its use has declined in favor of other decongestants, and it is now considered an uncommon or discontinued (B1498344) agent in many regions.[15] Due to its stimulant properties, Tuaminoheptane is listed on the World Anti-Doping Agency's (WADA) list of prohibited substances.[15]

Chemical and Physical Properties of Tuaminoheptane

The following table summarizes the key quantitative data for Tuaminoheptane.[15][16][17]

| Property | Value |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| CAS Number | 123-82-0 |

| IUPAC Name | Heptan-2-amine |

| Synonyms | Tuaminoheptane, Tuamine, 1-Methylhexylamine |

| Boiling Point | 142 - 144 °C |

| Density | 0.768 g/cm³ (at 20 °C) |

| pH Value | 11.45 (10 g/L in H₂O at 20 °C) |

| Flash Point | 54 °C |

Mechanism of Action and Signaling Pathways

Tuaminoheptane exerts its pharmacological effects primarily by acting as a norepinephrine (B1679862) reuptake inhibitor and releasing agent.[15] This action increases the concentration of norepinephrine in the synaptic cleft, leading to the activation of adrenergic receptors on vascular smooth muscle. The stimulation of α-adrenergic receptors results in vasoconstriction, which in the nasal mucosa, reduces swelling and alleviates congestion.[15]

Signaling Pathway of Tuaminoheptane's Vasoconstrictive Action:

Caption: Signaling pathway of Tuaminoheptane leading to vasoconstriction.

While this compound remains a compound of interest primarily from a chemical synthesis perspective, its isomer, Tuaminoheptane, offers a rich history of pharmacological application and a well-understood mechanism of action. For researchers in drug development, the comparative study of such isomers can provide valuable insights into structure-activity relationships. The methodologies and data presented in this guide are intended to serve as a foundational resource for further investigation into this class of sympathomimetic amines.

References

- 1. This compound [webbook.nist.gov]

- 2. 3-Heptanamine | C7H17N | CID 34203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Tuaminoheptane - Wikipedia [en.wikipedia.org]

- 16. 2-Aminoheptane | C7H17N | CID 5603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

Spectroscopic Analysis of 3-Aminoheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-aminoheptane (C₇H₁₇N), a primary aliphatic amine. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Overview of Spectroscopic Analysis

Spectroscopic techniques are fundamental in the characterization of chemical compounds. The general workflow involves preparing a sample, acquiring data using a spectrometer, processing the raw data, and finally, interpreting the spectra to determine the molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.

Disclaimer: The following NMR data are predicted using a computational model (nmrdb.org) and may differ from experimental values. They are provided for illustrative purposes.

¹H NMR Data (Predicted)

| Protons (Position) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1, H-1', H-1'' | 0.91 | Triplet | 7.1 | 3H |

| H-2, H-2' | 1.43 | Multiplet | - | 2H |

| H-3 | 2.69 | Multiplet | - | 1H |

| H-4, H-4' | 1.43 | Multiplet | - | 2H |

| H-5, H-5' | 1.43 | Multiplet | - | 2H |

| H-6, H-6' | 1.43 | Multiplet | - | 2H |

| H-7, H-7', H-7'' | 0.91 | Triplet | 7.1 | 3H |

| NH₂ | 1.25 | Broad Singlet | - | 2H |

¹³C NMR Data (Predicted)

| Carbon (Position) | Chemical Shift (ppm) |

| C-1 | 14.4 |

| C-2 | 29.8 |

| C-3 | 51.6 |

| C-4 | 36.8 |

| C-5 | 28.5 |

| C-6 | 23.3 |

| C-7 | 14.5 |

Key ¹H-¹H Correlations (Conceptual COSY)

The following diagram illustrates the expected correlations between adjacent protons in a conceptual COSY spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, a larger sample quantity (50-100 mg) may be necessary. Acquire the spectrum with proton decoupling. The number of scans will be significantly higher to achieve a good signal-to-noise ratio.

-

-

Data Processing : Perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380, 3290 | Medium, Sharp | N-H stretch (asymmetric and symmetric, primary amine) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1600 | Medium, Broad | N-H bend (scissoring) |

| 1465 | Medium | C-H bend (methylene) |

| 1375 | Medium | C-H bend (methyl) |

| 1120-1020 | Medium | C-N stretch |

Data obtained from the NIST WebBook.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : As this compound is a liquid, a neat spectrum can be obtained. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Obtain a background spectrum of the clean salt plates.

-

Place the sample-containing salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Processing : The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 115 | 2 | [M]⁺ (Molecular Ion) |

| 100 | 25 | [M - CH₃]⁺ |

| 86 | 100 | [M - C₂H₅]⁺ (Base Peak, α-cleavage) |

| 72 | 15 | [M - C₃H₇]⁺ |

| 58 | 30 | [M - C₄H₉]⁺ (α-cleavage) |

| 44 | 45 | [CH₃CH=NH₂]⁺ |

| 30 | 55 | [CH₂=NH₂]⁺ |

Data obtained from the NIST WebBook.

Fragmentation Pattern

The primary fragmentation pathway for aliphatic amines in electron ionization mass spectrometry is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : Introduce a small amount of this compound into the mass spectrometer. This can be done via direct injection or, for better separation from any impurities, through a gas chromatograph (GC-MS).

-

Ionization : Use electron ionization (EI) at a standard energy of 70 eV. This will cause the molecule to lose an electron, forming a molecular ion, and induce fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.

An In-depth Technical Guide to the Potential Research Applications of 3-Aminoheptane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminoheptane, a simple aliphatic primary amine, presents a compelling case for further scientific investigation, primarily as a versatile synthetic intermediate and a putative sympathomimetic and antimicrobial agent. While direct biological data on this compound is sparse, its structural similarity to known bioactive compounds, particularly its isomer 2-aminoheptane (B1682561) (tuaminoheptane), provides a strong rationale for exploring its pharmacological potential. This guide summarizes the known physicochemical properties of this compound, explores its potential research applications based on structure-activity relationships, and provides detailed, adaptable experimental protocols for its investigation.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physical and chemical characteristics is fundamental for its application in research and synthesis. Key quantitative data are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₇N | [1][2][3][4] |

| Molecular Weight | 115.22 g/mol | [1][2][5] |

| CAS Number | 28292-42-4 | [1][2][3][4][5] |

| IUPAC Name | Heptan-3-amine | [2] |

| Synonyms | 3-Heptanamine, 1-Ethylpentylamine | [1][2][5] |

| Boiling Point | 100-106 °C at 148 Torr | [5] |

| Density | 0.783 g/cm³ at 25 °C | [5] |

| Flash Point | 40 °C | [5] |

| Refractive Index | 1.426 | [5] |

| LogP (Octanol-Water) | 2.61420 | [5] |

| Topological Polar Surface Area | 26 Ų | [5] |

Potential Research Applications

Based on its structure and the known activities of related compounds, this compound holds potential in several key research areas.

Role as a Synthetic Intermediate

The primary documented application of this compound is in organic synthesis.[5][6] Its primary amine group serves as a versatile nucleophile for the construction of more complex molecules, including potential pharmaceutical and agrochemical agents. The heptane (B126788) backbone can impart desirable lipophilicity to a target molecule, potentially influencing its pharmacokinetic profile.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Addition of Acylating Agent: Slowly add a solution of 1.1 equivalents of an acyl chloride or anhydride (B1165640) in the same solvent to the stirred solution of this compound at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired amide.

Putative Sympathomimetic Activity

This compound's structural isomer, 2-aminoheptane (tuaminoheptane), is a known sympathomimetic agent that acts as a vasoconstrictor and nasal decongestant. This activity is primarily mediated through the inhibition of norepinephrine (B1679862) reuptake and promotion of its release. Given the structural similarity, it is plausible that this compound exhibits similar activity at adrenergic receptors or transporters.

Sympathomimetic amines like 2-aminoheptane typically exert their effects by increasing the concentration of norepinephrine in the synaptic cleft. This can occur through two primary mechanisms: blocking the norepinephrine transporter (NET), which is responsible for reuptake, and promoting the release of norepinephrine from presynaptic vesicles. The increased norepinephrine then activates adrenergic receptors on the postsynaptic neuron, leading to a physiological response.

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on norepinephrine reuptake using a fluorescent substrate.[7][8][9][10][11]

-

Cell Culture: Culture a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells) in appropriate media. Seed the cells in a 96-well black, clear-bottom microplate and allow them to form a monolayer.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4). Include a known NET inhibitor (e.g., desipramine) as a positive control.

-

Assay Procedure:

-

Wash the cell monolayer with pre-warmed assay buffer.

-

Add the this compound dilutions or controls to the wells and pre-incubate.

-

Add a fluorescent NET substrate (commercially available) to all wells to initiate uptake.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Add a masking dye to quench extracellular fluorescence.

-

-

Data Acquisition and Analysis: Immediately measure the intracellular fluorescence using a bottom-read fluorescence plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the fluorescence against the log of the this compound concentration and fitting the data to a four-parameter logistic equation.

Potential Antimicrobial Activity

Aliphatic amines are known to possess antimicrobial properties, with their activity often dependent on the chain length. While specific data for this compound is not available, its structure falls within a range that could confer activity against various bacteria and fungi.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[12][13][14][15][16]

-

Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

This compound is a chemical entity with underexplored potential. While its current primary application lies in synthetic chemistry, its structural characteristics strongly suggest the possibility of valuable biological activities. The lack of extensive research on this compound presents a clear opportunity for novel investigations. Researchers in drug discovery and development are encouraged to utilize the proposed experimental frameworks to systematically evaluate its sympathomimetic and antimicrobial properties. Such studies could uncover new lead compounds or pharmacological tools, expanding the utility of this simple yet promising molecule. Further research into the synthesis of novel derivatives of this compound could also yield compounds with enhanced potency and selectivity for various biological targets.

References

- 1. Page loading... [guidechem.com]

- 2. 3-Heptanamine | C7H17N | CID 34203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moleculardevices.com [moleculardevices.com]

- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 13. protocols.io [protocols.io]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safety and Handling of 3-Aminoheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-aminoheptane (also known as 3-heptanamine or 1-ethylpentylamine), a chemical intermediate used in various organic syntheses. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is essential for understanding its behavior and potential hazards.

| Property | Value | Source |

| CAS Number | 28292-42-4 | [1] |

| Molecular Formula | C7H17N | [1] |

| Molecular Weight | 115.22 g/mol | |

| Appearance | Colorless liquid | [2] |

| Odor | Amine-like | [2] |

| Boiling Point | 142 - 144 °C | [2] |

| Flash Point | 40 °C (104 °F) | |

| Density | 0.777 g/cm³ | |

| pH | 11.45 (10 g/L in water at 20°C) | [2][3] |

| Vapor Pressure | 5.03 mmHg at 25°C |

Toxicological Data

The toxicological profile of this compound is not extensively characterized. The primary available data point is for acute toxicity via the intraperitoneal route in mice.

| Test Type | Species | Route | Dose | Effect | Source |

| LD50 | Mouse | Intraperitoneal | 70 mg/kg | Lethal dose, 50 percent kill | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation |

This is a composite classification based on similar amine compounds, as specific GHS classifications for this compound can vary between suppliers.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent incidents.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][6]

-

Avoid contact with skin and eyes.[4]

-

Wear appropriate personal protective equipment (PPE).[4]

-

Use non-sparking tools and take precautionary measures against static discharge.[5][6]

-

Prevent the formation of aerosols and vapors.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

-

Store separately from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5][6]

-

The storage area should be designated as a corrosives and flammables area.[5][6]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2][4]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[4][7]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator with an organic vapor cartridge.[4][6]

-

Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, a chemical-resistant suit may be necessary.[7]

First Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |

Accidental Release and Disposal

Accidental Release

-

Evacuate personnel to a safe area.[4]

-

Ensure adequate ventilation.[4]

-

Remove all sources of ignition.[4]

-

Wear appropriate PPE.[4]

-

Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).[2]

-

Collect the absorbed material into a suitable, closed container for disposal.[4]

-

Do not let the chemical enter drains.[4]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[2][7]

-

Waste is classified as hazardous.[2]

Experimental Protocols

While a specific, detailed experimental protocol for determining the toxicity of this compound was not found in the searched literature, a general methodology for an acute oral toxicity study (LD50) is outlined below, based on standardized guidelines.

Title: Acute Oral Toxicity Study of this compound in Rodents (Based on OECD Guideline 423)

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Materials:

-

This compound

-

Vehicle (e.g., corn oil, water)

-

Healthy, young adult laboratory rodents (e.g., Wistar rats or Swiss albino mice), nulliparous and non-pregnant females are often preferred.

-

Oral gavage needles

-

Syringes

-

Balances for weighing animals and test substance

-

Standard laboratory animal caging

Methodology:

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

-

Dose Preparation: The test substance is prepared at the desired concentrations in the selected vehicle.

-

Animal Dosing:

-

Animals are fasted overnight prior to dosing.

-

A single dose of the test substance is administered to a group of animals by oral gavage.

-

The study typically proceeds sequentially with groups of animals at different dose levels.

-

-

Observation:

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

-

Necropsy: All animals (those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Visualizations

Logical Workflow for Safe Handling of this compound

Caption: Logical workflow for the safe handling of this compound.

First Aid Response Flowchart for this compound Exposure

Caption: First aid response flowchart for this compound exposure.

References

- 1. guidechem.com [guidechem.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. 2-Aminoheptane CAS 123-82-0 | 841027 [merckmillipore.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. en.hesperian.org [en.hesperian.org]

- 9. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

An In-depth Technical Guide to the Solubility of 3-Aminoheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminoheptane in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the qualitative solubility profile based on the physicochemical properties of this compound and the principles of solute-solvent interactions. Furthermore, a detailed experimental protocol for the gravimetric determination of amine solubility in organic solvents is provided to enable researchers to generate precise quantitative data. This guide is intended to be a valuable resource for laboratory professionals in solvent selection, experimental design, and process development involving this compound.

Introduction

This compound (C₇H₁₇N) is a primary aliphatic amine with a seven-carbon chain. Its molecular structure, comprising a polar amino (-NH₂) group and a nonpolar heptyl chain, imparts a dualistic nature to its solubility, making it an interesting subject for study in various chemical applications, including synthesis and formulation.[1] Understanding the solubility of this compound in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and the development of pharmaceutical formulations.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[2][3] For this compound, the key intermolecular forces at play are London dispersion forces due to the alkyl chain and hydrogen bonding capabilities of the amino group.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 151.2 °C |

| Melting Point | -51.0 °C |

| Density | 0.741 g/cm³ |

Solubility Profile of this compound

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | High | The nonpolar heptyl chain of this compound interacts favorably with the nonpolar solvent molecules through London dispersion forces.[6] |

| Nonpolar Aromatic | Toluene, Benzene | High | Similar to nonpolar aliphatic solvents, the primary interactions are London dispersion forces between the alkyl chain and the aromatic ring.[6] |

| Polar Aprotic | Diethyl Ether, Dichloromethane | High | This compound is expected to be readily soluble in these solvents due to favorable dipole-dipole interactions and the overall nonpolar character of the amine.[7] |

| Polar Protic | Ethanol, Methanol | Moderate to High | The amino group can participate in hydrogen bonding with the hydroxyl group of the alcohol, enhancing solubility. However, the long alkyl chain may limit miscibility compared to shorter-chain amines.[1][4] |

| Ketones | Acetone (B3395972) | Moderate | While acetone is a polar aprotic solvent, primary amines can react with ketones, which could affect solubility measurements over time.[5] Initial miscibility is expected to be moderate. |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a gravimetric method for determining the solubility of this compound in an organic solvent.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps

-

Micropipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved this compound is crucial to ensure saturation.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved amine to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved micro-droplets of the amine.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The temperature should be well below the boiling point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it again.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of supernatant collected (mL)] * 100

Visualization of Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates this relationship.

Caption: Logical workflow of factors influencing this compound solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative data is scarce, a strong qualitative understanding can be derived from its molecular structure. The dual nature of a nonpolar alkyl chain and a polar amino group allows for its solubility in a range of organic solvents, with a higher affinity for nonpolar and moderately polar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in solvent selection and the design of chemical processes.

References

- 1. byjus.com [byjus.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. quora.com [quora.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

structural isomers of aminoheptane and their properties

An In-depth Technical Guide to the Structural Isomers of Aminoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of aminoheptane (C₇H₁₇N), detailing their physicochemical properties, synthesis, and pharmacological significance. The information is intended to support research and development activities in chemistry and drug discovery.

Introduction to Aminoheptane Isomers

Aminoheptane, with the molecular formula C₇H₁₇N, represents a class of aliphatic amines.[1][2][3] The structural diversity arises from variations in the carbon skeleton of the heptyl group and the position of the amino group. These isomers can be classified into primary, secondary, and tertiary amines, each exhibiting distinct chemical and physical properties. This structural variation is critical in pharmacology, as different isomers can have significantly different biological activities, pharmacokinetic profiles, and safety profiles.[4]

One of the most well-known isomers is 2-aminoheptane (tuaminoheptane), which has been used as a sympathomimetic agent and nasal decongestant.[1][5] Understanding the properties of the full range of isomers is crucial for developing new chemical entities and for regulatory assessment of related compounds.

Classification of Aminoheptane Isomers

The structural isomers of aminoheptane can be categorized based on the substitution of the amino group. The carbon backbone itself can also be linear or branched, drawing from the nine constitutional isomers of heptane.[6][7]

Caption: Hierarchical classification of aminoheptane isomers.

Physicochemical Properties of Key Isomers

The physical properties of aminoheptane isomers are significantly influenced by the degree of branching in the carbon chain and the substitution of the amine group.[8] Generally, primary amines have higher boiling points than secondary and tertiary amines of the same molecular weight due to their ability to form stronger hydrogen bonds. Increased branching typically lowers the boiling point due to reduced surface area and weaker van der Waals interactions.[8]

Table 1: Physicochemical Data for Primary Aminoheptane Isomers

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | pKa |

| Heptan-1-amine | 111-68-2 | 115.22 | 154-156 | 0.777 | 10.67 |

| Heptan-2-amine | 123-82-0 | 115.22 | 142-143 | 0.766 | N/A |

| Heptan-3-amine | 28292-42-4 | 115.22 | 135-137 | N/A | N/A |

| Heptan-4-amine | 16751-59-0 | 115.22 | 136-138 | N/A | N/A |

Synthesis and Experimental Protocols

The synthesis of specific aminoheptane isomers can be achieved through various established organic chemistry routes. The choice of method depends on the desired isomer (primary, secondary, or tertiary) and the required stereochemistry.

General Synthesis of Primary Amines

A common method for synthesizing primary amines like heptan-1-amine is the reduction of the corresponding nitrile or oxime.

Protocol: Reductive Amination of Heptanal (B48729)

-

Oxime Formation: Heptanal is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium hydroxide) to form heptanal oxime.

-

Reduction: The resulting oxime is dissolved in a suitable solvent (e.g., absolute ethanol).

-

Reducing Agent: A reducing agent, such as sodium metal (in a Bouveault-Blanc reduction) or lithium aluminum hydride (LiAlH₄), is carefully added to the solution.[11]

-

Workup: The reaction is quenched, and the product is extracted using an organic solvent.

-

Purification: The crude product is purified by distillation to yield the primary amine.

Caption: Synthetic workflow for Heptan-1-amine.

Analytical Characterization

The separation and identification of a mixture of aminoheptane isomers typically involve chromatographic and spectroscopic techniques.

Experimental Workflow: Isomer Separation and Identification

-

Gas Chromatography (GC): A sample containing the isomer mixture is injected into a GC system. The different isomers will separate based on their boiling points and interactions with the column's stationary phase, resulting in distinct retention times.

-

Mass Spectrometry (MS): The separated components from the GC are introduced into a mass spectrometer. Electron ionization (EI) is used to fragment the molecules, producing a unique mass spectrum for each isomer that aids in its structural identification.[1][2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the amine functional group (N-H stretching bands) and to differentiate between primary, secondary, and tertiary amines.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, allowing for the unambiguous structural assignment of each isomer.

Pharmacological and Biological Activity

The interaction of drugs with biological systems is highly dependent on their three-dimensional structure.[4] Consequently, different isomers of aminoheptane can exhibit varied pharmacological effects.

Tuaminoheptane (Heptan-2-amine)

Tuaminoheptane is the most studied isomer and is recognized for its sympathomimetic properties.[5]

-

Mechanism of Action: It acts as a vasoconstrictor and a releasing agent of norepinephrine. This action leads to the constriction of blood vessels in the nasal mucosa, reducing swelling and congestion.

-

Clinical Use: It has been used as a nasal decongestant, available for topical use.[5] Its use is regulated due to its stimulant effects.

-

Drug Development: As a small molecule alkylamine, it serves as a scaffold for designing other sympathomimetic agents.[5] The pharmacokinetic and pharmacodynamic properties of chiral versions, such as (R)-(-)-2-aminoheptane and (S)-(+)-2-aminoheptane, are of interest in drug development to optimize efficacy and minimize side effects.[12]

Other Isomers

There is limited public data on the specific biological activities of most other aminoheptane isomers. However, based on general principles of pharmacology:

-

Structure-Activity Relationship (SAR): The efficacy and receptor-binding affinity are expected to change with the position of the amino group and the branching of the alkyl chain. These structural changes alter the molecule's shape and lipophilicity, affecting how it fits into a receptor's active site.[13]

-

Toxicity: The toxicity profile can also vary between isomers. For example, n-heptylamine (heptan-1-amine) has documented toxicity data (LD50 in mice).[9]

-

Potential Applications: Isomers of aminoheptane and their derivatives have been explored in various contexts, including as building blocks for anti-allergic agents and other pharmaceuticals.[14]

Conclusion

The structural isomers of aminoheptane represent a diverse group of compounds with a range of physicochemical and biological properties. While heptan-2-amine (tuaminoheptane) is the most well-characterized due to its pharmacological use, the other isomers provide a rich landscape for chemical and pharmaceutical research. A systematic approach to their synthesis, characterization, and biological screening is essential for unlocking their full potential in drug development and materials science. Further research is needed to fully elucidate the properties and potential applications of the lesser-known branched-chain, secondary, and tertiary isomers.

References

- 1. Tuaminoheptane [webbook.nist.gov]

- 2. 3-Aminoheptane [webbook.nist.gov]

- 3. 4-Aminoheptane [webbook.nist.gov]

- 4. is.muni.cz [is.muni.cz]

- 5. 2-Aminoheptane | C7H17N | CID 5603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-AMINOHEPTANE | 111-68-2 [chemicalbook.com]

- 10. 1-Heptanamine | C7H17N | CID 8127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism | Pharmaguideline [pharmaguideline.com]

- 14. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Reactivity of the Primary Amine in 3-Aminoheptane

Abstract

This technical guide provides a comprehensive analysis of the basic reactivity of the primary amine functional group in this compound (C₇H₁₇N).[1] It delves into the fundamental principles governing its basicity, supported by quantitative data and comparative analysis with related aliphatic amines. Detailed experimental protocols for the determination of basicity via potentiometric titration and a standard synthesis protocol for this compound are provided. Furthermore, this document explores the broader chemical reactivity of the primary amine, its significance as a nucleophile in key organic reactions, and its functional role in the context of drug design and biological signaling pathways. Visualizations are provided to illustrate experimental workflows and conceptual relationships, adhering to strict design specifications for clarity and accessibility.

Introduction to this compound

This compound, also known as heptan-3-amine or 1-ethylpentylamine, is an aliphatic primary amine.[1][2][3][4] Its structure consists of a seven-carbon heptyl chain with a primary amine group (-NH₂) located at the third carbon position. The core of its chemical personality and utility in synthesis is dictated by the lone pair of electrons on the nitrogen atom of this amine group. This electron pair renders the molecule nucleophilic and basic, making it a valuable building block in organic synthesis and a common functional group in pharmacologically active molecules.[1][][6] Understanding the fundamental reactivity of this primary amine is critical for its application in pharmaceutical development, where it can influence a drug's solubility, bioavailability, and interaction with biological targets.[][6]

Core Reactivity: Basicity and pKa

The most prominent chemical characteristic of the primary amine in this compound is its basicity, which arises from the ability of the nitrogen's lone pair to accept a proton (H⁺).[1] This property is quantitatively expressed by the pKa of its conjugate acid (R-NH₃⁺), often denoted as pKaH.[7] A higher pKaH value corresponds to a weaker conjugate acid, and therefore, a stronger base.[7][8]

The alkyl groups attached to the nitrogen atom are electron-donating, which increases the electron density on the nitrogen and makes aliphatic primary amines generally more basic than ammonia (B1221849).[1] While a specific, experimentally determined pKa for this compound is not prominently available in the literature, its value can be reliably estimated by examining structurally similar isomers. The pKa values for straight-chain primary amines show high consistency.[8]

Data Presentation: pKa of Heptaneamine Isomers and Related Compounds

The following table summarizes the pKa values for structurally related primary amines, providing a strong basis for estimating the basicity of this compound. The pKa of this compound is expected to be very close to that of its isomers, likely in the range of 10.6 to 10.7.

| Compound Name | Structure | pKa of Conjugate Acid (pKaH) | Measurement Method | Reference |

| 1-Aminoheptane | CH₃(CH₂)₆NH₂ | 10.67 | Potentiometric Titration | [8][9] |

| 2-Aminoheptane | CH₃(CH₂)₄CH(NH₂)CH₃ | ~10.2 - 10.6 (Estimated) | Computational/Comparative | [1][10] |

| This compound | CH₃(CH₂)₃CH(NH₂)CH₂CH₃ | ~10.6 - 10.7 (Estimated) | Comparative | N/A |

| 1-Butylamine | CH₃(CH₂)₃NH₂ | 10.61 | Potentiometric Titration | [8] |

| 1-Hexylamine | CH₃(CH₂)₅NH₂ | 10.56 | Potentiometric Titration | [8] |

Experimental Protocols

Synthesis of this compound via Reductive Amination

A standard and efficient method for synthesizing this compound is the reductive amination of heptan-3-one.[1] This two-step, one-pot reaction involves the initial formation of an imine intermediate by reacting the ketone with ammonia, followed by its reduction to the corresponding amine.

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add heptan-3-one (1 equivalent) and a suitable solvent such as methanol (B129727) or ethanol.

-

Imine Formation: Add a solution of ammonia (e.g., 7N in methanol, 1.5-2.0 equivalents) to the flask. The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the hemiaminal, followed by dehydration to the imine.[1] A mildly acidic catalyst (pH 4-5) can be used to promote dehydration.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄, 1.5 equivalents), in portions. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) can also be employed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Workup and Purification: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by fractional distillation to yield pure this compound.

Caption: Reductive amination workflow for this compound synthesis.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an amine.[11] It involves monitoring the pH of the amine solution as a strong acid is incrementally added.

Detailed Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. To maintain constant ionic strength, a background electrolyte such as 0.1 M KCl can be added.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong acid titrant (e.g., 0.1 M HCl) into the solution.

-

Titration Procedure: Record the initial pH of the amine solution. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa of the conjugate acid (R-NH₃⁺) is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized).[11] This value can be determined precisely from the first derivative of the titration curve.

Caption: Experimental workflow for pKa determination.

Broader Chemical Reactivity

Beyond its role as a base, the primary amine in this compound is a potent nucleophile, enabling a wide range of chemical transformations crucial for organic synthesis and drug development.

-

N-Alkylation: Reacts with alkyl halides to form secondary and tertiary amines. This reaction is fundamental for modifying the structure and properties of amine-containing molecules. However, over-alkylation can be a challenge, often leading to quaternary ammonium (B1175870) salts.[]

-

Acylation (Amide Formation): Readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide bonds.[12] This is one of the most important reactions in medicinal chemistry for linking molecular fragments.

-

Reaction with Carbonyls (Imine Formation): Primary amines react with aldehydes and ketones to form imines (Schiff bases).[12] This reversible reaction is vital in both chemical synthesis and biological processes.

-

Reaction with Nitrous Acid: Aliphatic primary amines react with nitrous acid (HNO₂) in a complex process that leads to the formation of a diazonium ion, which is unstable and decomposes to liberate nitrogen gas and a mixture of alcohols and alkenes.[12]

Role in Drug Development and Signaling Pathways